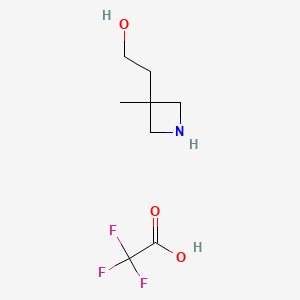2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid
CAS No.:
Cat. No.: VC18227793
Molecular Formula: C8H14F3NO3
Molecular Weight: 229.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14F3NO3 |
|---|---|
| Molecular Weight | 229.20 g/mol |
| IUPAC Name | 2-(3-methylazetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H13NO.C2HF3O2/c1-6(2-3-8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |
| Standard InChI Key | FWWZFMHYVSMFEP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNC1)CCO.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Identity
Molecular Composition
The compound consists of two components:
-
2-(3-Methylazetidin-3-yl)ethan-1-ol: A four-membered azetidine ring substituted with a methyl group at the 3-position and an ethanol side chain.
-
Trifluoroacetic acid (TFA): A strong carboxylic acid (pKa ≈ 0.23) serving as a counterion to stabilize the azetidine’s protonated nitrogen .
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₃NO·C₂HF₃O₂ |
| Molecular Weight | 248.18 g/mol |
| Azetidine Ring System | 3-Methylazetidine with ethanol substitution |
| Counterion | Trifluoroacetate (CF₃COO⁻) |
Spectral Characterization
-
1H NMR: The azetidine ring protons resonate as distinct multiplets between δ 2.8–3.5 ppm, while the ethanol side chain appears as a triplet (δ 3.6–3.8 ppm) and a quartet (δ 1.5–1.7 ppm) . TFA’s proton is absent due to exchange broadening in D₂O .
-
LC-MS: The free base ([M+H]+) exhibits a mass-to-charge ratio of 130.1, while the TFA salt shows adducts at 248.1 ([M+TFA-H]⁻) .
Synthesis and Purification
Synthetic Routes
The synthesis typically involves:
-
Azetidine Ring Formation: Cyclization of 3-methylazetidine precursors via nucleophilic substitution or reductive amination.
-
Ethanol Side Chain Introduction: Alkylation or Grignard addition to the azetidine nitrogen.
-
Salt Formation: Treatment with TFA in dichloromethane (DCM) or acetonitrile to precipitate the salt .
Example Protocol:
-
Step 1: React 3-methylazetidine with ethylene oxide under basic conditions to yield 2-(3-methylazetidin-3-yl)ethan-1-ol.
-
Step 2: Purify the crude product via reverse-phase chromatography (C18 column, H₂O/ACN + 0.1% TFA) .
-
Step 3: Crystallize with excess TFA in DCM to obtain the final salt (yield: 70–85%) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (water, methanol, DMF) due to ionic pairing with TFA .
-
Stability: Stable at room temperature but hygroscopic; store under nitrogen at −20°C.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >50 |
| Methanol | >100 |
| DCM | <1 |
Acid-Base Behavior
-
pKa: The azetidine nitrogen has a pKa ≈ 9.5, protonated by TFA (pKa ≈ 0.23) to form a stable salt .
-
Buffer Compatibility: Stable in acidic conditions (pH 2–5) but decomposes in basic media.
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s azetidine moiety is prized for:
-
Conformational Rigidity: Enhances target binding affinity in drug candidates.
-
Solubility Enhancement: TFA counterion improves aqueous solubility for biological assays .
Case Study: Kinase Inhibitor Development
In a recent study, the compound served as a precursor to UNC10206581, a kinase inhibitor. Key steps included:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume